4,6-Dimethylbenzene-1,3-disulfonyl dichloride
Overview
Description
4,6-Dimethylbenzene-1,3-disulfonyl dichloride is a chemical compound with the molecular formula C8H8Cl2O4S2 and a molecular weight of 303.18 g/mol . This compound is characterized by the presence of two sulfonyl chloride groups attached to a benzene ring substituted with two methyl groups at the 4 and 6 positions. It is commonly used in various chemical synthesis processes due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dimethylbenzene-1,3-disulfonyl dichloride can be synthesized through the reaction of 4,6-dimethylbenzene-1,3-disulfonic acid with chlorosulfonic acid at elevated temperatures (150-160°C) . The reaction proceeds as follows: [ \text{4,6-Dimethylbenzene-1,3-disulfonic acid} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylbenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride groups can hydrolyze to form the corresponding sulfonic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, toluene
Catalysts: Pyridine, triethylamine
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
4,6-Dimethylbenzene-1,3-disulfonyl dichloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-dimethylbenzene-1,3-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the compound can modify proteins by reacting with amino acid residues, thereby altering protein function and activity .
Comparison with Similar Compounds
- 4-Methylbenzene-1,3-disulfonyl dichloride
- 2,4-Dimethylbenzene-1,3-disulfonyl dichloride
- Benzene-1,3-disulfonyl dichloride
Comparison: 4,6-Dimethylbenzene-1,3-disulfonyl dichloride is unique due to the presence of two methyl groups at the 4 and 6 positions, which can influence its reactivity and steric properties compared to other similar compounds. This structural difference can affect the compound’s solubility, boiling point, and reactivity with nucleophiles, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
4,6-dimethylbenzene-1,3-disulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S2/c1-5-3-6(2)8(16(10,13)14)4-7(5)15(9,11)12/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCFMPZTPWMGJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607539 | |
Record name | 4,6-Dimethylbenzene-1,3-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7338-26-3 | |
Record name | 4,6-Dimethyl-1,3-benzenedisulfonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7338-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethylbenzene-1,3-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.